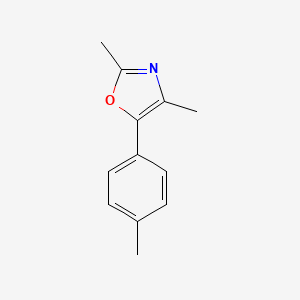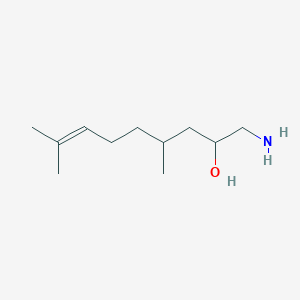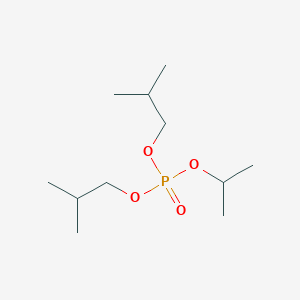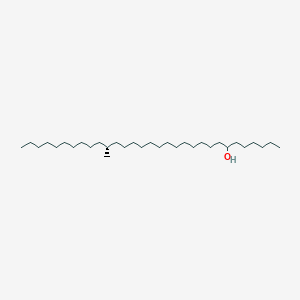
trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with difluoro, methoxy, and cyclohexyl groups, making it a molecule of interest in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene typically involves multi-step organic reactions. A common approach might include:
Fluorination: Introduction of fluorine atoms at the 2 and 3 positions of the benzene ring.
Methoxylation: Substitution of a methoxy group at the 1 position.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the benzene ring.
Substitution: The methoxy and cyclohexyl groups may be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: De-fluorinated benzenes, cyclohexyl derivatives.
Substitution Products: Various substituted benzenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in organic synthesis.
- Studied for its reactivity and stability under different conditions.
Biology:
- Potential applications in the development of pharmaceuticals or agrochemicals.
Medicine:
- Investigated for its biological activity and potential therapeutic uses.
Industry:
- Utilized in the production of advanced materials, such as liquid crystals or polymers.
Mecanismo De Acción
The mechanism by which trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
2,3-Difluoro-1-methoxybenzene: Lacks the cyclohexyl and pentyl groups.
4-(4-Pentyl-cyclohexyl)-benzene: Lacks the difluoro and methoxy groups.
2,3-Difluoro-4-(4-pentyl-cyclohexyl)-benzene: Lacks the methoxy group.
Uniqueness: Trans-2,3-Difluoro-1-methoxy-4-(4-pentyl-cyclohexyl)-benzene is unique due to the combination of its substituents, which may confer specific physical, chemical, or biological properties not found in similar compounds.
Propiedades
Número CAS |
609779-53-5 |
|---|---|
Fórmula molecular |
C18H26F2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2,3-difluoro-1-methoxy-4-(4-pentylcyclohexyl)benzene |
InChI |
InChI=1S/C18H26F2O/c1-3-4-5-6-13-7-9-14(10-8-13)15-11-12-16(21-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
Clave InChI |
CZAXFMSQELIWGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)OC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)
![2,2-Bis{[(pyridin-4-yl)sulfanyl]methyl}propane-1,3-diol](/img/structure/B12592651.png)

![4-{(E)-[1-(2-Methylanilino)-1,3-dioxobutan-2-yl]diazenyl}benzoic acid](/img/structure/B12592659.png)

![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(2-cyanophenyl)sulfonyl]-2-methyl-](/img/structure/B12592680.png)

![1-(Prop-1-yn-1-yl)-8-oxabicyclo[5.1.0]octane](/img/structure/B12592701.png)
![4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid](/img/structure/B12592709.png)
